4-[4-(5-fluoro-2,6-dimethylpyrimidin-4-yl)piperazin-1-yl]quinazoline
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Description
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a quinazoline ring, a piperazine ring, and a 5-fluoro-2,6-dimethylpyrimidin-4-yl group. The exact structure would depend on the specific arrangement and bonding of these groups.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Some general properties can be inferred based on its structural components. For example, it is likely to be solid at room temperature .Scientific Research Applications
Suzuki–Miyaura Coupling
4-[4-(5-fluoro-2,6-dimethylpyrimidin-4-yl)piperazin-1-yl]quinazoline: can serve as a valuable reagent in Suzuki–Miyaura (SM) cross-coupling reactions. SM coupling is a powerful method for forming carbon–carbon bonds, and it has found widespread application due to its mild reaction conditions and functional group tolerance. Organoboron reagents, including those derived from quinazoline, play a crucial role in this process. These reagents facilitate the transmetalation step, where nucleophilic organic groups transfer from boron to palladium, resulting in the formation of new C–C bonds .
Urease Inhibition
Investigations into the cytotoxicity profile of related compounds have shown that they exhibit urease inhibitory activity. While specific data on 4-[4-(5-fluoro-2,6-dimethylpyrimidin-4-yl)piperazin-1-yl]quinazoline are not available, its structural features suggest potential bioactivity in this context .
Heterocyclic Chemistry
The compound’s quinazoline scaffold, combined with the fluorine substitution, makes it an interesting candidate for further exploration in heterocyclic chemistry. Researchers have synthesized similar derivatives with piperazine and fluorine moieties, leading to novel benzoxazoles and benzimidazoles. These compounds may exhibit diverse biological activities .
Anti-HIV Activity
While not directly studied for anti-HIV properties, related benzene derivatives containing quinazoline moieties have been screened for their anti-HIV activity. Further investigations could explore the potential of 4-[4-(5-fluoro-2,6-dimethylpyrimidin-4-yl)piperazin-1-yl]quinazoline in this context .
Benzothiazole Derivatives
The compound’s structure aligns with the design principles for structurally modified benzothiazole derivatives. These derivatives have been synthesized and evaluated for various biological activities. Considering the presence of both piperazine and fluorine functionalities, 4-[4-(5-fluoro-2,6-dimethylpyrimidin-4-yl)piperazin-1-yl]quinazoline could be explored in this context as well .
properties
IUPAC Name |
4-[4-(5-fluoro-2,6-dimethylpyrimidin-4-yl)piperazin-1-yl]quinazoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN6/c1-12-16(19)18(23-13(2)22-12)25-9-7-24(8-10-25)17-14-5-3-4-6-15(14)20-11-21-17/h3-6,11H,7-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJGYFTCMXZXLNU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)C)N2CCN(CC2)C3=NC=NC4=CC=CC=C43)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[4-(5-Fluoro-2,6-dimethylpyrimidin-4-yl)piperazin-1-yl]quinazoline |
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